Apoptosis inducer 14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

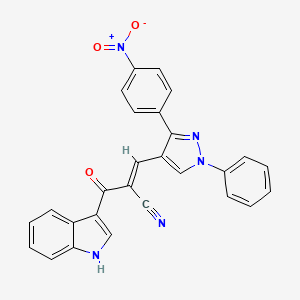

Structure

3D Structure

Properties

Molecular Formula |

C27H17N5O3 |

|---|---|

Molecular Weight |

459.5 g/mol |

IUPAC Name |

(E)-2-(1H-indole-3-carbonyl)-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |

InChI |

InChI=1S/C27H17N5O3/c28-15-19(27(33)24-16-29-25-9-5-4-8-23(24)25)14-20-17-31(21-6-2-1-3-7-21)30-26(20)18-10-12-22(13-11-18)32(34)35/h1-14,16-17,29H/b19-14+ |

InChI Key |

NIXVYLUYIRMMQB-XMHGGMMESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])/C=C(\C#N)/C(=O)C4=CNC5=CC=CC=C54 |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C=C(C#N)C(=O)C4=CNC5=CC=CC=C54 |

Origin of Product |

United States |

Foundational & Exploratory

Apoptosis Inducer 14: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis inducer 14 is a synthetic organic compound that has emerged as a significant subject of interest in oncological research.[1] Classified as a naphthoquinone derivative, this molecule has demonstrated the ability to induce programmed cell death, or apoptosis, in various cancer cell lines.[1] Its potential as a chemotherapeutic agent lies in its targeted modulation of apoptotic pathways, presenting a promising avenue for the development of novel cancer therapies.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of this compound.

Discovery and Classification

This compound belongs to the broader class of naphthoquinone compounds, which are recognized for their diverse biological activities, including potent anticancer properties.[1] Research efforts have been concentrated on synthesizing derivatives of naphthoquinone to amplify their efficacy in triggering apoptosis specifically in malignant cells.[1] Notably, the incorporation of benzamide (B126) units into the naphthoquinone structure has been a key strategy to enhance apoptotic activity and improve selectivity against cancer cells.[1]

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that involves the strategic formation and coupling of key chemical intermediates.[1]

Key Synthesis Steps:

-

Formation of Naphthoquinone Derivatives: The synthesis typically commences with the treatment of 1,4-naphthoquinone (B94277) with appropriate amines or carboxylic acids under controlled reaction conditions to yield intermediate compounds.[1]

-

Coupling Reactions: The synthesized intermediates then undergo coupling reactions with various amine derivatives. This step is often facilitated by reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (TBTU) and triethylamine (B128534) in a dimethylformamide (DMF) solvent at room temperature to achieve optimal yields.[1]

Quantitative Data

The efficacy of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) in various cancer cell lines.

| Cell Line | IC50 (µg/mL) |

| A549 (Lung Carcinoma) | 193.93[2] |

| HCT116 (Colon Carcinoma) | 6.76[2] |

| HF84 | 222.67[2] |

Mechanism of Action

This compound functions as a chemotherapeutic agent by inducing both the intrinsic and extrinsic pathways of apoptosis, a process mediated by the tumor suppressor protein p53.[2] This dual-pathway induction culminates in the activation of caspases and other apoptotic factors, leading to programmed cell death.[1]

Caption: Signaling Pathway of this compound.

Experimental Protocols

The characterization of this compound's pro-apoptotic activity involves several key experimental procedures.

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and calculate the IC50 values.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using appropriate software.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

Objective: To quantify the percentage of apoptotic cells following treatment with this compound.

Protocol:

-

Cell Treatment: Treat cells with varying concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Apoptosis Markers

Objective: To detect the cleavage of key apoptotic proteins, such as caspase-3 and PARP-1, as a confirmation of apoptosis induction.

Protocol:

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pro-caspase-3, cleaved caspase-3, PARP-1, and cleaved PARP-1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: Experimental Workflow for Apoptosis Analysis.

References

In-Depth Technical Guide: Apoptosis Inducer 14 and its Role in p53-Dependent Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis Inducer 14, also identified as compound 7f, is a novel α-cyano indolylchalcone derivative that has demonstrated significant potential as a chemotherapeutic agent. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its ability to induce both intrinsic and extrinsic p53-dependent apoptosis, primarily elucidated through studies on the HCT116 colon carcinoma cell line.

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability and preventing tumor formation by inducing cell cycle arrest or apoptosis in response to cellular stress. The ability of this compound to activate the p53 pathway highlights its potential as a targeted cancer therapeutic. This document details the signaling cascades initiated by this compound, presents quantitative data on its efficacy, and provides detailed experimental protocols for its study.

Signaling Pathways of this compound in p53-Dependent Apoptosis

This compound triggers programmed cell death through a dual mechanism, activating both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, with the p53 protein playing a central role in this process.

Intrinsic Apoptotic Pathway

The intrinsic pathway is initiated by cellular stress and converges on the mitochondria. This compound upregulates the expression of the p53 protein. Activated p53 then transcriptionally activates the pro-apoptotic protein Bax, while simultaneously downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Active caspase-9 then cleaves and activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

Caption: Intrinsic apoptotic pathway initiated by this compound.

Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. While the direct death receptor ligand induced by this compound is not explicitly detailed in the primary literature, the activation of caspase-8, a key initiator caspase in this pathway, has been observed. Activated caspase-8 can then directly cleave and activate the executioner caspase-3, converging with the intrinsic pathway to execute apoptosis. The activation of p53 can also transcriptionally upregulate death receptors like Fas, sensitizing the cell to extrinsic apoptotic signals.

Apoptosis Inducer 14: A Technical Guide to its Role in Intrinsic and Extrinsic Apoptotic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or cancerous cells. Deregulation of apoptosis is a hallmark of cancer, making the induction of this process a key therapeutic strategy. Apoptosis inducer 14, also identified as compound 7f in the primary literature, is a novel α-cyano indolylchalcone derivative that has demonstrated significant potential as a chemotherapeutic agent.[1] This technical guide provides an in-depth analysis of the mechanisms by which this compound triggers both the intrinsic and extrinsic apoptotic pathways, with a focus on its activity in HCT116 colon carcinoma cells.

Core Mechanism of Action

This compound has been shown to be a potent inducer of apoptosis in colorectal carcinoma cells, exhibiting a half-maximal inhibitory concentration (IC50) of 6.76 µg/mL in the HCT116 cell line.[1] Its mechanism of action is multifaceted, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, largely orchestrated through the activation of the p53 tumor suppressor protein.[1]

Quantitative Data Summary

The efficacy of this compound has been quantified in several cancer cell lines. The following table summarizes the reported IC50 values.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HCT116 | Colorectal Carcinoma | 6.76[1] |

| A549 | Lung Carcinoma | 193.93[1] |

| HF84 | Normal Fibroblast | 222.67[1] |

Signaling Pathways

This compound activates a cascade of signaling events that converge to execute programmed cell death. The involvement of both intrinsic and extrinsic pathways highlights its comprehensive pro-apoptotic activity.

p53-Mediated Apoptosis

Central to the action of this compound is the activation of the p53 tumor suppressor. Upon cellular stress induced by the compound, p53 is stabilized and activated, leading to the transcriptional upregulation of pro-apoptotic genes.

Caption: p53 activation pathway initiated by this compound.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by intracellular stress and converges on the mitochondria. This compound, through p53, upregulates the expression of pro-apoptotic Bcl-2 family proteins like Bax, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and the subsequent activation of the caspase cascade.

Caption: Intrinsic pathway activated by this compound.

Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. This compound has been shown to engage this pathway, leading to the activation of initiator caspases, such as Caspase-8.

Caption: Extrinsic pathway induced by this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to characterize the apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µg/mL) and a vehicle control (DMSO). Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells.

-

Cell Treatment: Seed HCT116 cells in 6-well plates and treat with the IC50 concentration of this compound for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis

Objective: To determine the expression levels of key apoptotic proteins.

-

Protein Extraction: Treat HCT116 cells with this compound, harvest, and lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate 30-50 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, Bax, Bcl-2, Caspase-3, Caspase-8, Caspase-9, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound (compound 7f) is a promising anti-cancer agent that effectively induces programmed cell death in colorectal carcinoma cells through a p53-mediated mechanism involving both the intrinsic and extrinsic apoptotic pathways. Its ability to engage multiple pro-apoptotic signaling cascades suggests a robust mechanism of action that may be less susceptible to resistance. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential.

References

Unraveling the Target of Apoptosis Inducer 14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the target identification and mechanism of action of Apoptosis Inducer 14 (also referred to as Compound 7f), a novel chemotherapeutic agent. The following sections detail the quantitative data associated with its apoptotic activity, the experimental protocols for its characterization, and a visualization of its signaling pathway.

Core Findings: p53-Mediated Apoptosis

This compound has been identified as a potent inducer of both the intrinsic and extrinsic pathways of apoptosis. Its mechanism is mediated by the tumor suppressor protein p53. This compound has demonstrated significant cytotoxic effects in various cancer cell lines.

Quantitative Data Summary

The efficacy of this compound was evaluated across different human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HCT116 | Colon Carcinoma | 6.76[1] |

| A549 | Lung Carcinoma | 193.93[1] |

| HF84 | - | 222.67[1] |

Note: The HF84 cell line is also mentioned in the source, but its specific tissue of origin is not immediately available in the initial search results.

Signaling Pathway

The proposed signaling pathway for this compound involves the activation of p53, which in turn triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This leads to the activation of caspases and ultimately, programmed cell death.

Caption: Signaling pathway of this compound.

Experimental Protocols

The identification of the target and mechanism of action of this compound relies on a series of established experimental protocols. Below are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells and to determine the IC50 values.

-

Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in 96-well plates at a density of 5x10^3 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based method is used to quantify the percentage of apoptotic cells.

-

Cell Treatment: Treat cells with this compound at a concentration around its IC50 value for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Western Blot Analysis for Protein Expression

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway (e.g., p53, caspases, Bcl-2 family proteins).

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p53, anti-caspase-3).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Workflow for Target Identification

The general workflow for identifying the molecular target of a small molecule like this compound involves a combination of computational and experimental approaches.

Caption: General workflow for small molecule target ID.

While the direct binding partner of this compound is still under investigation, the strong evidence for its p53-mediated mechanism provides a solid foundation for further drug development and mechanistic studies. The protocols and data presented in this guide offer a comprehensive overview for researchers in the field.

References

"Apoptosis inducer 14" in vitro studies

An In-Depth Technical Guide on the In Vitro Effects of Apoptosis Inducer Compound 14 (KT-531)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 14, also identified as KT-531, is a novel perfluorinated benzenesulfonamide (B165840) histone deacetylase (HDAC) inhibitor. It demonstrates high potency and selectivity for HDAC6, an enzyme overexpressed in various malignancies, including T-cell prolymphocytic leukemia (T-PLL).[1] In vitro studies have established KT-531 as a potent inducer of apoptosis in cancer cell lines. This technical guide provides a comprehensive overview of the in vitro studies of Compound 14 (KT-531), focusing on its apoptotic effects, experimental protocols, and underlying mechanisms of action.

Mechanism of Action

KT-531 is a potent and highly selective inhibitor of HDAC6, with an IC50 value of 8.5 nM in in vitro functional assays.[1] Its selectivity for HDAC6 is approximately 39-fold higher compared to other HDAC isoforms.[1] Histone deacetylase inhibitors, as a class of anti-cancer agents, are known to induce apoptosis through various mechanisms. These include the regulation of both extrinsic and intrinsic apoptotic pathways.[2][3] The induction of apoptosis by HDAC inhibitors can be mediated by the acetylation of non-histone proteins, such as p53, which can activate the expression of pro-apoptotic genes.[2][4] Furthermore, HDAC inhibitors can modulate the balance of pro- and anti-apoptotic proteins from the Bcl-2 family, leading to mitochondrial-mediated apoptosis.[3][4] In the case of KT-531, its apoptotic activity is confirmed by the cleavage of caspase-3 and its substrate, PARP-1, in a dose-dependent manner, indicating the activation of a caspase-dependent apoptotic pathway.[5]

Data Presentation

Quantitative Analysis of In Vitro Activity

The following tables summarize the quantitative data from in vitro studies of Compound 14 (KT-531).

Table 1: In Vitro HDAC Inhibition Profile of Compound 14 (KT-531) [1][6]

| HDAC Isoform | IC50 (nM) |

| HDAC6 | 8.5 |

| HDAC8 | 334 |

| HDAC1-5, 7, 9-11 | >1000 |

Table 2: Cytotoxicity of Compound 14 (KT-531) in Various Cell Lines [1][7]

| Cell Line | Cell Type | IC50 (µM) |

| SUP-T11 | T-ALL/T-PLL-like | 0.42 |

| MV4-11 | Acute Myeloid Leukemia | Data not explicitly quantified in text |

| HeLa | Cervical Cancer | Data not explicitly quantified in text |

| MRC-9 | Healthy Fibroblasts | Data not explicitly quantified in text |

Table 3: Dose-Dependent Induction of Apoptosis by Compound 14 (KT-531) in MV4-11 Cells after 18 hours [5][6]

| Concentration of KT-531 (µM) | Healthy Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) |

| 0 | ~90 | ~5 | ~5 |

| 0.5 | ~65 | ~20 | ~15 |

| 1 | ~30 | ~48 | ~22 |

| 2 | ~8 | ~60 | ~32 |

| 4 | <5 | ~45 | ~50 |

Experimental Protocols

Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry

This protocol is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment:

-

Culture MV4-11 cells in appropriate media and conditions.

-

Treat cells with increasing concentrations of Compound 14 (KT-531) (e.g., 0, 0.5, 1, 2, 4 µM) for 18 hours.[5]

-

-

Cell Staining:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) staining solution to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Healthy cells are Annexin V- and PI-negative.

-

Early apoptotic cells are Annexin V-positive and PI-negative.

-

Late apoptotic or necrotic cells are Annexin V- and PI-positive.

-

Detection of Caspase and PARP-1 Cleavage by Western Blotting

This protocol is used to detect the cleavage of key apoptotic proteins, confirming the activation of the caspase cascade.

-

Cell Lysis:

-

Treat MV4-11 cells with varying doses of Compound 14 (KT-531) for 6 hours.[5]

-

Lyse the cells to extract total protein.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein extracts by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and then probe with primary antibodies against procaspase-3, cleaved caspase-3, PARP-1, and cleaved PARP-1.

-

Use an antibody against a housekeeping protein (e.g., HSC70) as a loading control.[5]

-

Incubate with a suitable secondary antibody and visualize the protein bands.

-

Mandatory Visualizations

Caption: Signaling pathway of Compound 14 (KT-531) induced apoptosis.

Caption: Experimental workflow for apoptosis detection by flow cytometry.

References

- 1. Development of HDAC Inhibitors Exhibiting Therapeutic Potential in T-Cell Prolymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Effects of Apoptosis Inducer 14 (ApoG2) on HCT116 Cells

Disclaimer: The specific compound "Apoptosis inducer 14" (also referred to as ApoG2) is not readily identifiable in the public domain. This guide, therefore, utilizes a representative apoptosis-inducing agent, a quercetin-zinc (II) complex (Zn-Q), to illustrate the methodologies and signaling pathways relevant to the study of apoptosis in HCT116 human colon cancer cells. The principles and protocols described herein are broadly applicable to the investigation of novel apoptosis inducers.

This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the cellular effects of an apoptosis-inducing agent on HCT116 cells, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling mechanisms.

Data Presentation

The following tables summarize the quantitative effects of the representative apoptosis inducer, Zn-Q, on HCT116 cells.

Table 1: Inhibition of HCT116 Cell Proliferation by Zn-Q

| Treatment Concentration (µM) | Inhibition of Cell Proliferation (%) |

| 20 | Data not available |

| 40 | Significant inhibition observed |

| 80 | Stronger inhibition than 40 µM |

Data is qualitative as specific percentages were not provided in the source material.

Table 2: Induction of Apoptosis in HCT116 Cells by Zn-Q (40 µM for 48h)

| Assay | Parameter | Result |

| DNA Fragmentation | Histone-associated DNA fragments | Markedly increased |

| Annexin V/PI Staining | Apoptotic Cell Fraction (Early + Late) | 13.6% |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is for determining the effect of an apoptosis inducer on the viability and proliferation of HCT116 cells.

Materials:

-

HCT116 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Apoptosis inducer stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed HCT116 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the apoptosis inducer in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted apoptosis inducer to the respective wells. Include untreated control wells with medium only.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).

-

Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

-

HCT116 cells treated with the apoptosis inducer

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed HCT116 cells and treat with the apoptosis inducer for the desired time.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and neutralize with complete medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls to set up compensation and gates.

Western Blotting for Caspase Activation

This protocol is for detecting the cleavage of caspases, a hallmark of apoptosis.

Materials:

-

Treated and untreated HCT116 cells

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-caspase-8, anti-caspase-9, anti-PARP)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated HCT116 cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

Signaling Pathways and Experimental Workflow

Apoptosis Signaling Pathways

Experimental Workflow

Apoptosis Inducer 14 (A14): A Technical Guide to its Effects on A549 Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis Inducer 14 (A14), also identified as compound 7f, is a novel α-cyano indolylchalcone derivative with demonstrated cytotoxic effects against various cancer cell lines. This technical guide focuses on its impact on the A549 human lung adenocarcinoma cell line. A14 has been shown to induce p53-mediated apoptosis, encompassing both the intrinsic and extrinsic pathways. This document provides a comprehensive overview of the available data, detailed experimental protocols for characterization of its effects, and visual representations of the putative signaling pathways involved.

Quantitative Data

The primary quantitative measure of this compound's efficacy in A549 cells is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Cell Line | Compound | IC50 Value | Reference |

| A549 | This compound (Compd 7f) | 193.93 µg/mL | [1] |

Putative Mechanism of Action in A549 Cells

While detailed mechanistic studies of this compound in A549 cells are not extensively published, research on its effects in other cancer cell lines, such as HCT116, provides a strong hypothetical framework for its action in A549 cells. The primary mechanism is believed to be the induction of p53-mediated apoptosis.[1]

Proposed Signaling Pathway

The proposed signaling cascade initiated by this compound in A549 cells is depicted below. This pathway, extrapolated from findings in HCT116 cells, suggests that A14 activates the p53 tumor suppressor protein, which in turn transcriptionally activates pro-apoptotic genes and represses anti-apoptotic genes. This leads to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Figure 1: Proposed p53-mediated apoptotic pathway induced by A14 in A549 cells.

Experimental Protocols

To validate the effects of this compound on A549 cells, the following standard experimental protocols are recommended.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of A14 on A549 cells.

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100, 200, 400 µg/mL) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Figure 2: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following A14 treatment.

-

Cell Seeding and Treatment: Seed A549 cells in 6-well plates (3 x 10⁵ cells/well) and treat with desired concentrations of A14 for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15-20 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Figure 3: Workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

-

Cell Lysis: Treat A549 cells with A14, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against p53, Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities relative to the loading control.

Cell Cycle Analysis

This assay determines the effect of A14 on the cell cycle progression of A549 cells.

-

Cell Seeding and Treatment: Seed A549 cells and treat with A14 for 24 or 48 hours.

-

Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the cells with PBS and stain with a solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound demonstrates cytotoxic activity against A549 lung cancer cells with a defined IC50 value. Based on evidence from other cancer cell lines, it is hypothesized to induce apoptosis through a p53-mediated mechanism involving both intrinsic and extrinsic pathways. Further experimental validation in A549 cells using the protocols outlined in this guide is necessary to fully elucidate its specific molecular mechanism and therapeutic potential. This information will be critical for researchers and drug development professionals in advancing A14 as a potential anti-cancer agent.

References

The Enigmatic Role of Caspase-14 in Programmed Cell Death and its Interplay with Apoptotic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Cellular Machinery of Controlled Demolition

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. This intricate process is orchestrated by a family of cysteine-aspartic proteases known as caspases. These enzymes are synthesized as inactive zymogens (procaspases) and, upon receiving specific signals, undergo proteolytic cleavage to become active, initiating a cascade of events that culminates in the dismantling of the cell.[1] The activation of caspases is a critical convergence point for multiple signaling pathways, broadly categorized as the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[2][3]

While the roles of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) in classical apoptosis are well-established, the function of other caspase family members is less clear.[1][2] This guide delves into the unique characteristics and functions of a particular member of this family, Caspase-14. Initially identified as a novel caspase, its role deviates from the canonical apoptotic pathways, highlighting the diverse functions of programmed cell death mechanisms.[4][5] Furthermore, we will explore its relationship with other key players in cell death, such as the Apoptosis-Inducing Factor (AIF), to provide a comprehensive understanding for researchers in the field.

Caspase-14: A Divergence from the Classical Apoptotic Paradigm

Caspase-14 is a unique member of the caspase family, primarily distinguished by its expression pattern and function, which are largely disconnected from classical apoptosis.[5][6]

Expression and Activation: Unlike ubiquitously expressed caspases involved in apoptosis, Caspase-14 expression is predominantly restricted to cornifying epithelia, such as the epidermis.[5] Its activation is tightly linked to the process of cornification, the terminal differentiation of keratinocytes to form the stratum corneum, the outermost layer of the skin.[5][6] The maturation of Caspase-14 through proteolytic cleavage into its p20 and p10 subunits is consistently observed during this process.[5]

Function in Cornification and Skin Barrier Formation: Research has demonstrated that Caspase-14 is not activated by typical apoptotic stimuli like UVB radiation, staurosporine, or TNF-related apoptosis-inducing ligand (TRAIL).[5] Instead, it plays a crucial role in the formation of a functional skin barrier.[6] Caspase-14-deficient mice exhibit increased sensitivity to UVB-induced photodamage, suggesting its involvement in protecting the skin from environmental stressors.[6] Its function is therefore more aligned with a specialized form of programmed cell death essential for tissue development and barrier function rather than the removal of unwanted cells.[6]

Interaction with Apoptosis-Inducing Factor (AIF): Interestingly, Caspase-14 has been identified as a protein that interacts with Apoptosis-Inducing Factor (AIF).[6] AIF is a mitochondrial flavoprotein that, upon its release into the cytoplasm, can induce caspase-independent apoptosis by translocating to the nucleus and causing chromatin condensation and DNA fragmentation.[7][8][9] The precise functional consequence of the interaction between Caspase-14 and AIF is an area of ongoing research, but it suggests a potential cross-talk between different cell death pathways.

The Canonical Caspase Activation Pathways

To understand the unique nature of Caspase-14, it is essential to contrast it with the well-defined roles of caspases in the two major apoptotic pathways.

The Extrinsic (Death Receptor) Pathway

This pathway is initiated by the binding of extracellular death ligands, such as Fas ligand (FasL) or tumor necrosis factor (TNF), to their cognate death receptors on the cell surface.[3][10] This ligand-receptor interaction leads to the recruitment of adaptor proteins, like Fas-associated death domain (FADD), and procaspase-8 to form the Death-Inducing Signaling Complex (DISC).[3][10] Within the DISC, procaspase-8 molecules are brought into close proximity, facilitating their auto-activation through induced proximity.[3] Activated caspase-8 then directly cleaves and activates downstream executioner caspases, such as caspase-3, to execute the apoptotic program.[2][10]

References

- 1. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Caspase-Dependent Apoptosis: An Overview [absin.net]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. Caspase-14 reveals its secrets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspase-14—From Biomolecular Basics to Clinical Approach. A Review of Available Data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis-inducing factor - Wikipedia [en.wikipedia.org]

- 8. Apoptosis-inducing factor: structure, function, and redox regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptosis-Inducing Factor: Structure, Function, and Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

"Compd 7f" as a chemotherapeutic agent

An In-depth Technical Guide on "Compd 7f" as a Chemotherapeutic Agent

Disclaimer: The designation "Compd 7f" is not a unique chemical identifier. It is used in various research publications to refer to different molecules within a series being studied. This guide focuses on a specific pyrido[2,3-b][1][2]oxazine-based derivative identified as "Compd 7f," which has demonstrated potential as an Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) inhibitor. Other compounds designated as "7f" in the literature possess different structures and mechanisms of action.

Introduction

Compound 7f is a novel, rationally designed pyrido[2,3-b][1][2]oxazine analog that has emerged as a potent and selective inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] It has shown significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines, including those with EGFR mutations that confer resistance to earlier generations of EGFR-TKIs.[3] This technical guide provides a comprehensive overview of the available data on this specific "Compd 7f," including its mechanism of action, cytotoxic activity, and the experimental protocols used for its evaluation.

Core Compound Profile

-

Therapeutic Target: Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK)

-

Proposed Therapeutic Area: Non-Small Cell Lung Cancer (NSCLC)

Quantitative Data Summary

The cytotoxic potential of Compd 7f has been evaluated against several human cancer cell lines, demonstrating potent activity, particularly in EGFR-mutated NSCLC lines.

| Cell Line | Cancer Type | EGFR Mutation Status | IC50 (μM) | Reference Compound |

| HCC827 | NSCLC | Exon 19 deletion | 0.09 | Osimertinib |

| NCI-H1975 | NSCLC | L858R/T790M double mutation | 0.89 | Osimertinib |

| A-549 | NSCLC | Wild-type EGFR overexpression | 1.10 | Osimertinib |

| BEAS-2B | Normal Lung Epithelium | Not Applicable | > 61 | - |

Table 1: In vitro cytotoxicity (IC50) of Compd 7f against various human cell lines.[3]

Mechanism of Action

Compd 7f exerts its anticancer effects primarily through the inhibition of EGFR-TK autophosphorylation.[3] This action blocks the downstream signaling pathways that promote cell proliferation and survival. Mechanistic studies have confirmed that this inhibition leads to the induction of apoptosis.[3]

Signaling Pathway

Caption: EGFR-TK Inhibition Pathway of Compd 7f.

Experimental Protocols

MTT Assay for Cytotoxicity

The anti-proliferative activity of Compd 7f was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: The cells were then treated with various concentrations of Compd 7f and a reference compound (e.g., osimertinib) for a defined period (e.g., 72 hours).

-

MTT Addition: After the treatment period, MTT solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Caption: Workflow for the MTT Cytotoxicity Assay.

Apoptosis Assay

The induction of apoptosis by Compd 7f was quantified to elucidate its mechanism of action.

Methodology:

-

Cell Treatment: Cancer cells were treated with Compd 7f at a predetermined concentration for a specified duration.

-

Cell Harvesting: Both floating and adherent cells were harvested and washed.

-

Staining: Cells were stained with a combination of fluorescent dyes that differentiate between viable, early apoptotic, and late apoptotic/necrotic cells (e.g., Annexin V-FITC and Propidium Iodide).

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis).

-

Data Analysis: The data was analyzed to determine the percentage of apoptotic cells in the treated versus control groups. Mechanistic studies showed that Compd 7f caused significant apoptosis (33.7% early and 9.1% late) compared to control conditions (2.4% early and 1.8% late).[3]

Synthesis

The novel pyrido[2,3-b][1][2]oxazine analogues, including Compd 7f, were synthesized via a multi-step route that utilized the Suzuki cross-coupling reaction.[3]

Selectivity and Safety Profile

An important characteristic of Compd 7f is its selective cytotoxicity against cancer cells. It did not harm normal BEAS-2B cells at doses over 61 μM, indicating a favorable therapeutic window.[3]

Conclusion and Future Directions

The pyrido[2,3-b][1][2]oxazine derivative, Compd 7f, has demonstrated significant potential as a chemotherapeutic agent for NSCLC. Its potent inhibitory activity against clinically relevant EGFR mutations, coupled with its selectivity for cancer cells, makes it a promising candidate for further preclinical and clinical development. Future studies should focus on in vivo efficacy in animal models, pharmacokinetic profiling, and comprehensive toxicity assessments to fully evaluate its therapeutic potential. Molecular docking studies have suggested that its di-fluorophenyl group engages the glycine-rich loop, and pyridine (B92270) substituents form front pocket interactions, while maintaining essential hinge region interactions, indicating effective EGFR target engagement.[3]

This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information is based on publicly available research data and should not be considered as medical advice.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide on "Compd 7f" (a Pyrido[2,3-b]oxazine-based EGFR-TK Inhibitor) and its Interaction with the p53 Signaling Pathway

An In-Depth Technical Guide on "Compd 7f" (a Pyrido[2,3-b][1][2]oxazine-based EGFR-TK Inhibitor) and its Interaction with the p53 Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The designation "Compd 7f" has been used for multiple distinct chemical entities in scientific literature. This technical guide focuses specifically on the novel pyrido[2,3-b][1][2]oxazine-based Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) inhibitor as described in recent studies. All data and proposed mechanisms are in the context of this specific molecule.

Introduction

Recent advancements in targeted cancer therapy have highlighted the critical role of Epidermal Growth Factor Receptor (EGFR) signaling in the pathogenesis of various malignancies, particularly non-small cell lung cancer (NSCLC). The development of EGFR tyrosine kinase inhibitors (EGFR-TKIs) has revolutionized the treatment landscape for patients with EGFR-mutated cancers. "Compd 7f," a novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitor, has emerged as a promising therapeutic candidate, demonstrating potent anti-proliferative effects in preclinical studies.[3]

This guide provides a comprehensive overview of the available technical data on this specific "Compd 7f," its mechanism of action, and its potential interplay with the p53 tumor suppressor signaling pathway, a critical regulator of cellular stress responses, including apoptosis.

Quantitative Data Summary

The anti-proliferative activity of "Compd 7f" has been evaluated against several NSCLC cell lines, with its potency being comparable to the clinically approved drug, osimertinib.[3]

Table 1: In Vitro Anti-proliferative Activity of "Compd 7f"

| Cell Line | EGFR Mutation Status | IC50 (μM) of "Compd 7f" |

| HCC827 | Exon 19 deletion | 0.09 |

| NCI-H1975 | L858R/T790M double mutation | 0.89 |

| A-549 | Wild-type EGFR overexpression | 1.10 |

Data sourced from mechanistic studies on novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors.[3]

Furthermore, "Compd 7f" has been shown to be a potent inducer of apoptosis.

Table 2: Apoptosis Induction by "Compd 7f"

| Condition | Early Apoptosis (%) | Late Apoptosis (%) |

| Control | 2.4 | 1.8 |

| "Compd 7f" treated | 33.7 | 9.1 |

Mechanistic studies have demonstrated that "Compd 7f" acts as an EGFR-TK autophosphorylation inhibitor, leading to significant apoptosis.

Proposed Signaling Pathway and Mechanism of Action

"Compd 7f" exerts its anticancer effects by inhibiting the tyrosine kinase activity of EGFR. This inhibition blocks the downstream signaling cascades that promote cell proliferation and survival, primarily the PI3K/AKT and RAS/ERK1/2 pathways.[1] The suppression of these pro-survival signals is a critical step in the induction of apoptosis.

While direct experimental evidence linking this specific "Compd 7f" to the p53 pathway is still emerging, the established role of p53 in mediating apoptosis following treatment with EGFR-TKIs allows for a well-supported proposed mechanism.[4][5] Wild-type p53 is known to enhance the apoptotic response to EGFR inhibition, often through the transcriptional upregulation of pro-apoptotic genes.[4][5]

The following diagram illustrates the proposed signaling pathway:

Caption: Proposed signaling pathway of "Compd 7f".

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of "Compd 7f".

MTT Assay for Cell Proliferation

This assay is used to assess the cytotoxic effects of "Compd 7f" on cancer cell lines.

-

Cell Seeding: Plate NSCLC cells (HCC827, NCI-H1975, A-549) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of "Compd 7f" (typically in a range from 0.01 to 100 μM) for 72 hours.

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: The concentration of "Compd 7f" that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of "Compd 7f" for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental and Logical Workflow

The following diagram outlines the typical workflow for the preclinical evaluation of a novel anticancer compound like "Compd 7f".

Caption: Preclinical evaluation workflow for "Compd 7f".

Conclusion

The pyrido[2,3-b][1][2]oxazine-based "Compd 7f" is a potent EGFR-TK inhibitor with significant anti-proliferative and pro-apoptotic activity in NSCLC cell lines, including those with resistance mutations. Its mechanism of action involves the direct inhibition of EGFR and the subsequent suppression of key survival pathways. The induction of apoptosis is likely mediated, at least in part, by the p53 signaling pathway, a common effector of EGFR-TKI-induced cell death. Further investigation is warranted to fully elucidate the direct interactions between "Compd 7f" and the p53 pathway and to evaluate its therapeutic potential in in vivo models. This compound represents a promising lead for the development of next-generation targeted therapies for EGFR-driven cancers.

References

- 1. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Contribution of p53 in sensitivity to EGFR tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Preliminary Research Findings on Compound 7f: A Novel DHFR Inhibitor with Potent Antitumor Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary research findings for Compound 7f, a novel pyrazolo[3,4-d]pyrimidine derivative incorporating an arginine amino acid conjugate. This compound has demonstrated significant potential as an antitumor agent, primarily through the inhibition of dihydrofolate reductase (DHFR). This document details the compound's mechanism of action, supported by quantitative data from various in vitro studies. Furthermore, it provides detailed experimental protocols for the key assays conducted and visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding and replication of the reported findings.

Introduction

Compound 7f is a novel synthetic molecule belonging to the pyrazolo[3,4-d]pyrimidine class of compounds. It has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway essential for DNA synthesis and cell proliferation. The inhibition of DHFR disrupts these vital cellular processes, leading to cell death, which makes it a well-established target for cancer chemotherapy. This guide summarizes the current understanding of Compound 7f's antitumor effects, focusing on its activity against the MCF-7 breast cancer cell line.

Mechanism of Action

Compound 7f exerts its antitumor effects through a multi-faceted mechanism of action, primarily centered on the inhibition of DHFR. This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells.

2.1. DHFR Inhibition

Compound 7f has been shown to be a potent inhibitor of the DHFR enzyme. Molecular modeling studies have indicated that Compound 7f exhibits a strong binding affinity to the active site of DHFR, with a binding energy (S = -9.2584 kcal/mol) that is more favorable than that of the well-known DHFR inhibitor, methotrexate (B535133) (MTX) (S = -8.3951 kcal/mol).

2.2. Induction of Apoptosis

Treatment of MCF-7 breast cancer cells with Compound 7f leads to the induction of apoptosis, or programmed cell death. This is achieved through the modulation of key regulatory proteins in the apoptotic pathway. Specifically, Compound 7f has been shown to:

-

Upregulate pro-apoptotic proteins: An increase in the expression of Caspase-3 and Bax proteins was observed following treatment with Compound 7f[1]. Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis, while Bax is a member of the Bcl-2 family that promotes apoptosis.

-

Downregulate anti-apoptotic proteins: A decrease in the expression of the anti-apoptotic protein Bcl-2 was observed[1]. The balance between pro- and anti-apoptotic proteins is critical in determining a cell's fate, and the shift towards a pro-apoptotic state by Compound 7f contributes to its cancer-killing activity.

2.3. Cell Cycle Arrest

In addition to inducing apoptosis, Compound 7f has been found to cause cell cycle arrest in the S-phase in MCF-7 cells[1]. By halting the cell cycle at this phase, the compound prevents cancer cells from replicating their DNA, thereby inhibiting their proliferation.

Quantitative Data

The following tables summarize the key quantitative findings from the preliminary research on Compound 7f.

Table 1: In Vitro Cytotoxicity of Compound 7f

| Cell Line | Assay Type | IC50 (µM) |

| MCF-7 | SRB | Data not explicitly provided as a single value, but 7f was the most active. |

Table 2: DHFR Enzymatic Inhibition

| Compound | IC50 (µM) |

| Compound 7f | < MTX (specific value not provided) |

| Methotrexate (MTX) | 5.57 |

Table 3: Effect of Compound 7f on Cell Cycle Distribution in MCF-7 Cells [1]

| Treatment | Pre-G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 2.19 | 31.87 | 12.01 |

| Compound 7f | 41.36 | 46.36 | 1.5 |

Table 4: Induction of Apoptosis by Compound 7f in MCF-7 Cells

| Treatment | Apoptotic Cells (%) |

| Control | 0.13 |

| Compound 7f | 21.31 |

Experimental Protocols

The following are detailed protocols for the key experiments conducted to evaluate the antitumor activity of Compound 7f.

4.1. Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell viability and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Compound 7f in the culture medium and add them to the respective wells. Include untreated cells as a negative control.

-

Cell Fixation: After the desired incubation period (e.g., 48-72 hours), gently add 50-100 μL of cold 10% trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.

-

Staining: Remove the TCA solution and wash the plates five times with deionized water. Add 50-100 μL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization and Absorbance Measurement: Allow the plates to air dry completely. Add 100-200 μL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 540 nm using a microplate reader.

4.2. In Vitro DHFR Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, the DHFR enzyme, and varying concentrations of Compound 7f or a control inhibitor (e.g., methotrexate).

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding a solution of dihydrofolate (DHF) and NADPH to each well.

-

Absorbance Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of decrease in absorbance is proportional to the DHFR activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of Compound 7f and determine the IC50 value.

4.3. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat MCF-7 cells with Compound 7f for a specified period. Harvest the cells by trypsinization and wash them with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently and fix for at least 30 minutes on ice.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

4.4. Apoptosis Analysis by Annexin V-FITC/PI Flow Cytometry

This assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat MCF-7 cells with Compound 7f. Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by Compound 7f.

4.5. Western Blot Analysis of Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins.

-

Cell Lysis: Treat MCF-7 cells with Compound 7f, then lyse the cells in a suitable lysis buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies specific for Caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the intensity of the protein bands using densitometry software and normalize to the loading control to determine the relative protein expression levels.

Visualizations

5.1. Signaling Pathway

References

An In-depth Technical Guide on the Molecular and Cellular Effects of Compd 7f (Antibacterial Agent 101)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compd 7f, also known as Antibacterial Agent 101, is a novel synthetic small molecule identified as a promising antimicrobial and antifungal agent.[1] It belongs to the class of 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromides. This document provides a comprehensive overview of the known molecular and cellular effects of Compd 7f, based on currently available data. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in the discovery and development of new anti-infective therapies.

Chemical and Physical Properties

-

IUPAC Name: 1-(4-ethoxyphenyl)-3-(biphenyl-4-yl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromide

-

CAS Number: 2452306-15-7

-

Molecular Formula: C₂₈H₂₉BrN₂O

-

Molecular Weight: 489.45 g/mol

Biological Activity

Compd 7f has demonstrated significant in vitro activity against a range of bacterial and fungal pathogens.[1] Its broad-spectrum activity suggests a mechanism of action that may be conserved across different microbial species.

Antibacterial and Antifungal Spectrum

The antimicrobial efficacy of Compd 7f is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Compd 7f against various pathogens

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | 4 - 8 |

| Cryptococcus neoformans | Fungus | 4 - 8 |

| Candida albicans | Fungus | 4 - 32 |

Data sourced from Demchenko et al., 2020 and supporting documentation.[1]

Cytotoxicity

Understanding the cytotoxic profile of a potential antimicrobial agent is crucial for its therapeutic development. The cytotoxicity of Compd 7f has been evaluated in human embryonic kidney cells (HEK293).

Table 2: Cytotoxicity of Compd 7f

| Cell Line | Assay Type | Parameter | Value (µg/mL) |

| HEK293 | Resazurin-based fluorescence assay | CC₅₀ | 1.7 |

CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of the compound that results in a 50% reduction in cell viability.[1]

Molecular and Cellular Effects (Hypothesized)

While the precise molecular target and mechanism of action for Compd 7f have not been fully elucidated in publicly available literature, the activity of related imidazole-based antimicrobial agents suggests potential mechanisms. These may include:

-

Disruption of Cell Membrane Integrity: The cationic nature of the imidazo[1,2-a]azepin-1-ium core may facilitate interaction with and disruption of the negatively charged microbial cell membrane, leading to leakage of intracellular contents and cell death.

-

Inhibition of Key Metabolic Enzymes: Imidazole derivatives are known to inhibit various microbial enzymes, including those involved in cell wall biosynthesis or nucleic acid replication.

-

Interference with Biofilm Formation: Many antimicrobial agents also exhibit activity against microbial biofilms, which are a key factor in persistent infections. The effect of Compd 7f on biofilm formation is an area for further investigation.

dot

Caption: Hypothesized molecular and cellular effects of Compd 7f.

Experimental Protocols

The following are generalized experimental protocols based on standard methodologies for antimicrobial susceptibility and cytotoxicity testing. For detailed, specific protocols, it is recommended to consult the primary publication by Demchenko et al. (2020).

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a typical broth microdilution method for determining the MIC of an antimicrobial agent.

dot

Caption: Generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Preparation of Compd 7f Stock Solution: A stock solution of Compd 7f is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.

-

Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under conditions optimal for the growth of the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of Compd 7f at which there is no visible growth of the microorganism.

Cytotoxicity Assay (Resazurin-based)

This protocol describes a common method for assessing the cytotoxicity of a compound on a mammalian cell line.

Methodology:

-

Cell Seeding: HEK293 cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of Compd 7f. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a specified period (e.g., 24-48 hours) at 37°C in a humidified CO₂ incubator.

-

Resazurin (B115843) Addition: A solution of resazurin is added to each well, and the plate is incubated for a further 2-4 hours.

-

Fluorescence Measurement: The fluorescence of the resorufin (B1680543) product (indicating cell viability) is measured using a microplate reader at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

CC₅₀ Calculation: The fluorescence data is normalized to the control wells, and the CC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

Compd 7f (Antibacterial Agent 101) is a promising antimicrobial compound with potent in vitro activity against clinically relevant bacteria and fungi. Its cytotoxic profile in HEK293 cells provides an initial assessment of its therapeutic window. Further research is warranted to:

-

Elucidate the specific molecular target(s) and mechanism of action.

-

Investigate its efficacy in in vivo models of infection.

-

Explore its potential to overcome existing antimicrobial resistance mechanisms.

-

Conduct detailed structure-activity relationship (SAR) studies to optimize its potency and safety profile.

This technical guide provides a summary of the current understanding of Compd 7f and serves as a foundation for future research and development efforts.

References

Ambiguity in "Compd 7f" Identification Requires User Clarification

Initial research has revealed that "Compd 7f" is not a unique identifier for a single chemical entity. Instead, it is a common designation for various compounds across different scientific publications, each with distinct chemical structures and pharmacological activities. To provide an accurate and in-depth technical guide, it is imperative that the specific "Compound 7f" of interest is identified.

A preliminary literature survey has uncovered numerous instances of "Compound 7f," including but not limited to:

-

Anticancer Agents:

-